molecular formula C11H20N2O3 B12067759 (4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester

(4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No.: B12067759
M. Wt: 228.29 g/mol
InChI Key: NFJKBHROLOXLKZ-UHFFFAOYSA-N
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Description

(4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester is a chemical compound with a unique structure that includes a cyclohexyl ring, a hydroxyimino group, and a carbamic acid tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester typically involves the reaction of cyclohexanone oxime with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso compound.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of carbamate derivatives.

Scientific Research Applications

(4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release active intermediates that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A similar ester compound used

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-(4-hydroxyiminocyclohexyl)carbamate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)12-8-4-6-9(13-15)7-5-8/h8,15H,4-7H2,1-3H3,(H,12,14)

InChI Key

NFJKBHROLOXLKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=NO)CC1

Origin of Product

United States

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